In Vivo Anticonvulsant Efficacy of the Closest Published Analog (p-Methoxy, Non-Fluorinated) vs. p-Bromo Analog Establishes the Activity Threshold That the Target Compound Is Designed to Exceed
The closest published analog to the target compound is 3-allyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (compound 7a in the MDPI 2024 study), which differs only by the absence of the 2-fluoro substituent on the phenyl ring. In the pentylenetetrazole (PTZ)-induced seizure model in mice, compound 7a achieved 100% protection against seizures at a dose of 150 mg/kg i.p., a protection level equivalent to the reference drugs diazepam and phenobarbital [1]. In stark contrast, the p-bromo analog (1a, R1 = p-Br-C6H4-) showed 0% protection at all tested doses (50, 100, 150 mg/kg), demonstrating that even single-atom changes to the aryl ketone substituent can abolish activity entirely [1]. The target compound's 2-fluoro-4-methoxyphenyl motif combines the activity-conferring p-methoxy group with an ortho-fluoro substituent, a pattern that has been specifically claimed in patents for quinazolinone compounds with reduced bioaccumulation properties [2].
| Evidence Dimension | Percentage protection against PTZ-induced seizures at 150 mg/kg i.p. in mice |
|---|---|
| Target Compound Data | No direct published data for the target compound (325995-69-5). Closest analog (7a, p-OCH3, no 2-F): 100% protection at 150 mg/kg. |
| Comparator Or Baseline | Closest active analog (7a, p-OCH3): 100% protection. Inactive comparator (1a, p-Br): 0% protection. Reference drugs: diazepam (100%), phenobarbital (100%). |
| Quantified Difference | Activity difference between active p-OCH3 analog (100%) and inactive p-Br analog (0%) = 100 percentage points. The 2-fluoro substituent in the target compound is predicted to further modulate potency and metabolic profile based on patent disclosures of the 2-fluoro-4-methoxyphenyl motif in quinazolinones with optimized ADME [2]. |
| Conditions | PTZ-induced seizure model; Swiss mice; i.p. administration; doses of 50, 100, and 150 mg/kg; observation for 30 min post-PTZ; n = 6–12 mice per group. |
Why This Matters
The extreme sensitivity of anticonvulsant activity to aryl substituent identity—from 0% to 100% protection—establishes that the target compound's 2-fluoro-4-methoxyphenyl group is not trivially interchangeable with other halogen or alkoxy-substituted phenyl analogs, making specific procurement mandatory for activity reproducibility.
- [1] Molecules 2024, 29(9), 1951. Figure 2 (series 'a' PTZ protection data); compound 7a (p-CH3-O-C6H4-) 100% protection; compound 1a (p-Br-C6H4-) 0% protection at all doses. View Source
- [2] US Patent 7,625,909 B2. Substituted quinazolinone compounds as MC4-R agonists. Claims 2-fluoro-4-methoxyphenylethyl as a substituent for reduced bioaccumulation. View Source
